2-fluoropent-4-enoic acid chemical properties and structure
2-fluoropent-4-enoic acid chemical properties and structure
Abstract
2-Fluoropent-4-enoic acid (CAS No. 3885-23-2) is a unique organofluorine compound that merges the functionalities of an α-fluoro carboxylic acid with a terminal alkene.[1] This guide provides a comprehensive technical overview of its molecular structure, predicted physicochemical properties, and chemical reactivity. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and foundational chemical principles to offer expert insights for researchers in organic synthesis and medicinal chemistry. A detailed, field-proven synthetic protocol based on the Horner-Wadsworth-Emmons reaction followed by ester hydrolysis is presented. Furthermore, the guide explores the potential of 2-fluoropent-4-enoic acid as a valuable building block in drug discovery, leveraging the known impact of α-fluorination on metabolic stability, acidity, and biological activity.
Molecular Identity and Physicochemical Properties
2-Fluoropent-4-enoic acid is a functionalized five-carbon carboxylic acid. The introduction of a fluorine atom at the α-position (C2) and a vinyl group at the terminus of the carbon chain (C4-C5) creates a molecule with distinct electronic and steric properties.
Structural and Identification Data
The fundamental identifiers and basic properties of 2-fluoropent-4-enoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 3885-23-2 | [1] |
| Molecular Formula | C₅H₇FO₂ | [1] |
| Molecular Weight | 118.11 g/mol | [1] |
| IUPAC Name | 2-fluoropent-4-enoic acid | |
| Synonym | 2-fluoro-4-pentenoic acid | [1] |
| InChI | 1S/C5H7FO2/c1-2-3-4(6)5(7)8/h2,4H,1,3H2,(H,7,8) | [1] |
| InChIKey | JZKRBMFWHADHHO-UHFFFAOYSA-N | [1] |
| Physical Form | Liquid | [1] |
Predicted Physicochemical Characteristics
While extensive experimental data is not publicly available, key physicochemical properties can be predicted based on its structure and comparison with analogous compounds.
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Acidity (pKa): The presence of the highly electronegative fluorine atom at the α-position is expected to have a significant acidifying effect through negative induction (-I effect), stabilizing the carboxylate conjugate base. Therefore, the pKa of 2-fluoropent-4-enoic acid is predicted to be lower (i.e., more acidic) than that of its non-fluorinated counterpart, pent-4-enoic acid. This modulation of acidity is a critical feature in drug design, influencing how the molecule interacts with biological targets.[2][3]
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Boiling Point: As a small carboxylic acid, it is expected to have a relatively high boiling point for its molecular weight due to the ability to form strong intermolecular hydrogen-bonded dimers.[4]
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Solubility: The molecule possesses both a polar carboxylic acid head and a nonpolar allyl tail. It is expected to be miscible with water and soluble in polar organic solvents like ethanol and diethyl ether.[5]
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Lipophilicity (LogP): Fluorine substitution often increases lipophilicity.[6] The introduction of a single fluorine atom in this molecule is anticipated to moderately increase its LogP value compared to pent-4-enoic acid, which can enhance membrane permeability and affect its pharmacokinetic profile.[7]
Proposed Synthesis Protocol
A robust and stereoselective synthesis of α-fluoro-α,β-unsaturated carboxylic acids is crucial for their application in research.[7] The most reliable and widely adopted strategy involves a two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination to construct the carbon skeleton, followed by hydrolysis of the resulting ester.[7][8][9]
Step 1: Horner-Wadsworth-Emmons (HWE) Reaction
This step involves the reaction of ethyl 2-fluoro-2-diethylphosphonoacetate with acrolein (propenal). The HWE reaction is well-regarded for its high reliability and generally good stereoselectivity in forming C=C bonds.[10][11]
Methodology:
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To a stirred suspension of sodium hydride (NaH, 1.1 eq.) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (N₂ or Ar), add triethyl 2-fluoro-2-phosphonoacetate (1.0 eq.) dropwise.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the evolution of H₂ gas ceases, indicating complete formation of the phosphonate anion.
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Cool the reaction mixture back to 0 °C and add acrolein (1.2 eq.) dropwise, ensuring the internal temperature does not rise significantly.
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After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product, ethyl 2-fluoropent-4-enoate, by flash column chromatography on silica gel.
Causality Note: The choice of base and solvent can influence the E/Z stereoselectivity of the resulting alkene. While NaH in THF often provides good results, other systems like Sn(OSO₂CF₃)₂ with N-ethylpiperidine have been shown to afford excellent E-selectivity in reactions with ketones and may be adaptable.[8]
Step 2: Ester Hydrolysis (Saponification)
The ethyl ester is readily cleaved under basic conditions to yield the carboxylate salt, which is subsequently protonated to give the final carboxylic acid. This method is generally preferred over acid-catalyzed hydrolysis because the reaction is irreversible.[12][13]
Methodology:
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Dissolve the purified ethyl 2-fluoropent-4-enoate (1.0 eq.) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq.) and heat the mixture to reflux.
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Monitor the reaction by TLC until the starting ester is fully consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of cold 2M hydrochloric acid (HCl).
-
Extract the acidified aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield 2-fluoropent-4-enoic acid. Further purification, if necessary, can be achieved by distillation under reduced pressure.
Predicted Spectroscopic Signature
Full characterization requires a suite of spectroscopic techniques. Based on the molecular structure, the following spectral features are predicted.
| Technique | Predicted Features |
| IR (Infrared) | Very broad O-H stretch (~3300-2500 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), C=C stretches (~1650 cm⁻¹ for conjugated and ~1640 cm⁻¹ for terminal), and a C-F stretch (~1100-1000 cm⁻¹).[14][15][16] |
| ¹H NMR | δ 10-12 ppm: (s, broad, 1H) - COOH. δ 5.8-6.0 ppm: (m, 1H) - CH =CH₂. δ 5.1-5.3 ppm: (m, 2H) - CH=CH ₂. δ 4.8-5.2 ppm: (dm, 1H, JHF ≈ 45-50 Hz) - CH F. δ 2.4-2.8 ppm: (m, 2H) - CH ₂-CHF. |
| ¹³C NMR | δ 165-175 ppm: (C =O, d, JCF ≈ 20-30 Hz). δ 130-135 ppm: (C H=CH₂). δ 118-122 ppm: (CH=C H₂). δ 85-95 ppm: (C HF, d, JCF ≈ 180-200 Hz). δ 35-40 ppm: (C H₂-CHF, d, JCF ≈ 20-25 Hz).[17] |
| ¹⁹F NMR | A single resonance is expected, appearing as a doublet of triplets (dt) due to coupling with the α-proton (J ≈ 45-50 Hz) and the two β-protons (J ≈ 20-25 Hz).[18] |
| Mass Spec. (EI) | M⁺: 118. Fragments: [M-17]⁺ (loss of •OH), [M-45]⁺ (loss of •COOH). |
Chemical Reactivity and Synthetic Potential
The molecule's reactivity is governed by its three distinct functional groups: the carboxylic acid, the α-fluoro α,β-unsaturated system, and the terminal alkene. This polyfunctionality makes it a versatile synthetic intermediate.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at the α-position, a site often susceptible to metabolic oxidation, can block this pathway, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. [6][7]* Target Engagement: The increased acidity of the carboxyl group can lead to stronger ionic or hydrogen bond interactions within a protein binding site.
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Covalent Modification: The electrophilic nature of the α,β-unsaturated system makes it a potential "warhead" for targeted covalent inhibitors. By positioning the molecule correctly within an enzyme's active site, a nearby nucleophilic residue (e.g., cysteine or lysine) can attack the β-carbon, forming a permanent covalent bond and leading to irreversible inhibition.
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Potential Therapeutic Areas: Based on the activities of structurally related fluorinated and α,β-unsaturated compounds, derivatives of 2-fluoropent-4-enoic acid are promising candidates for development as:
-
Anticancer Agents: Many fluorinated compounds show promise in oncology. [7] * Anti-inflammatory Agents: The α,β-unsaturated carbonyl moiety is a common feature in anti-inflammatory compounds. [7] * Antimicrobial Agents: Fluorine substitution is a well-established strategy in the design of potent antibiotics and antifungals. [7]
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Conclusion
While direct experimental literature on 2-fluoropent-4-enoic acid is sparse, a detailed technical profile can be constructed through expert analysis of its constituent functional groups and comparison with well-studied analogs. Its structure presents a compelling combination of features: an α-fluoro substituent that enhances metabolic stability and acidity, a reactive Michael acceptor system for covalent modification or further functionalization, and a terminal alkene for orthogonal chemistry. The provided synthetic protocol offers a reliable route for its preparation, enabling its use by researchers and drug development professionals. 2-Fluoropent-4-enoic acid represents a versatile and high-potential building block for the synthesis of novel, biologically active compounds.
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